molecular formula C13H8ClFN2O3 B7580159 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

Katalognummer B7580159
Molekulargewicht: 294.66 g/mol
InChI-Schlüssel: AVLSCMMCALJHQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. This compound is known to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating ion transport across epithelial membranes.

Wirkmechanismus

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid inhibits CFTR function by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which regulates the transport of chloride ions across epithelial membranes. This inhibition of CFTR function has been shown to have therapeutic potential in CF and other diseases, where abnormal ion transport is a key pathological feature.
Biochemical and Physiological Effects:
5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to have various biochemical and physiological effects, depending on the tissue and disease model studied. In CF airway epithelial cells, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to inhibit mucus secretion and improve ciliary function, which are important for airway clearance. In pancreatic duct cells, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to inhibit bicarbonate secretion, which is important for pancreatic function. In the intestine, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to inhibit fluid secretion, which is important for the maintenance of intestinal homeostasis.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for CFTR inhibition, which allows for precise control of CFTR function in various tissues and disease models. Another advantage is its availability as a commercial tool compound, which allows for easy access and reproducibility of results. One limitation is its potential off-target effects, which may complicate the interpretation of results. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents or other delivery methods.

Zukünftige Richtungen

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, which may improve its therapeutic potential in CF and other diseases. Another direction is the development of novel CFTR inhibitors with improved selectivity and safety profiles. Another direction is the identification of novel disease models and therapeutic applications for CFTR inhibition, beyond CF and related diseases. Overall, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid is a promising tool compound with significant potential for scientific research and therapeutic development.

Synthesemethoden

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid was first synthesized by pharmaceutical company Vertex in 2003. The synthesis method involves several steps, including the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride to form 3-chloropyridine-4-carbonyl chloride, which is then reacted with 2-fluorobenzoic acid to form the final product, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid. The purity and potency of the compound are determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the CFTR gene, which encodes the CFTR protein. 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to inhibit the function of CFTR in vitro and in vivo, and has been used as a tool compound to study the physiological and pathological roles of CFTR in various tissues and diseases.

Eigenschaften

IUPAC Name

5-[(3-chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-10-6-16-4-3-8(10)12(18)17-7-1-2-11(15)9(5-7)13(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLSCMMCALJHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=NC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.